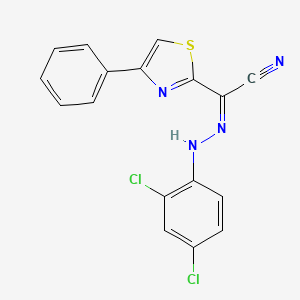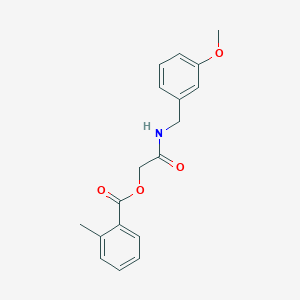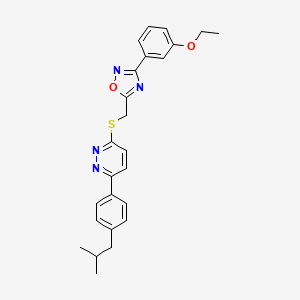
(2Z)-N-(2,4-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2,4-dichloroaniline consists of a benzene ring with two chlorine atoms and one amine group attached .Chemical Reactions Analysis
2,4-Dichloroaniline is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . It can undergo various reactions, including diazotization and coupling reactions .Physical And Chemical Properties Analysis
2,4-Dichloroaniline is a solid at 20 degrees Celsius . It has a molecular weight of 162.02 . It is insoluble in water .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Research has focused on the synthesis and applications of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, heterocyclic compounds with a thiazole ring have been synthesized for potential use as antibiotics and against both Gram-positive and Gram-negative bacteria. The synthesis of new antibiotic and antibacterial drugs through reactions involving thiazole carboxamide and other heterocyclic compounds highlights the significance of such structural motifs in medicinal chemistry (Ahmed, 2007).
Novel Synthetic Pathways
The development of novel synthetic pathways for heterocyclic compounds has been a subject of study. For instance, research on N-functionalized benzotriazole-1-carboximidoyl chlorides as synthetic equivalents for isocyanide dichlorides demonstrates the innovative approaches to generating polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones. These pathways provide versatile tools for creating complex molecules with potential biological activities (Katritzky et al., 2001).
Antiviral and Antibacterial Agents
Thiazole derivatives have been explored for their antiviral and antibacterial properties. The synthesis of thiazole C-nucleosides and their evaluation against viruses and as inhibitors of purine nucleotide biosynthesis indicate the potential of thiazole compounds in therapeutic applications. Such studies are pivotal in the search for new treatments against infectious diseases (Srivastava et al., 1977).
Safety and Hazards
Propiedades
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-7-14(13(19)8-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXHNIDRPYMFF-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2,4-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2914931.png)
![5-chloro-N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2914933.png)
![N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide](/img/structure/B2914934.png)
![Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2914935.png)
![1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2914937.png)




![N-(5-methylisoxazol-3-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2914942.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)
